Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-3-nitrobenzamide

Physicochemical profiling Lipophilicity Regioisomer comparison

N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3; molecular formula C₉H₁₀N₂O₃; MW 194.19) is a meta-nitro-substituted tertiary benzamide derivative wherein the amide nitrogen bears two methyl substituents and the aromatic ring carries a nitro group at the 3-position. The compound is a pale yellow crystalline solid at ambient temperature with a measured melting point of 81 °C, a predicted boiling point of 347.3 ± 25.0 °C at 760 mmHg, a density of 1.2 ± 0.1 g/cm³, and an ACD/LogP of 0.35.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 7291-02-3
Cat. No. B189292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-nitrobenzamide
CAS7291-02-3
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O3/c1-10(2)9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3
InChIKeyDKWDGIRXGDSOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3): Procurement-Relevant Identity and Physicochemical Profile


N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3; molecular formula C₉H₁₀N₂O₃; MW 194.19) is a meta-nitro-substituted tertiary benzamide derivative wherein the amide nitrogen bears two methyl substituents and the aromatic ring carries a nitro group at the 3-position . The compound is a pale yellow crystalline solid at ambient temperature with a measured melting point of 81 °C, a predicted boiling point of 347.3 ± 25.0 °C at 760 mmHg, a density of 1.2 ± 0.1 g/cm³, and an ACD/LogP of 0.35 . It is catalogued under NSC 406602 and InChIKey DKWDGIRXGDSOST-UHFFFAOYSA-N, and is supplied by major chemical vendors including Sigma-Aldrich (as part of its early-discovery collection) and Enamine at purities of 95–98% . The compound is referenced across 97 patents, indicating substantial industrial and medicinal chemistry interest despite a modest primary literature footprint [1].

Why N,N-Dimethyl-3-nitrobenzamide Cannot Be Replaced by Its Regioisomers or Unsubstituted Analogs


Although N,N-dimethyl-3-nitrobenzamide shares the identical molecular formula (C₉H₁₀N₂O₃) and mass (194.19 Da) with its para isomer (CAS 7291-01-2) and ortho isomer (CAS 2018-71-5), the three regioisomers are not interchangeable in any application where nitro-group position dictates electronic character, molecular recognition, or metabolic fate [1]. The meta-nitro derivative exhibits a markedly lower ACD/LogP (0.35) compared to the para isomer (LogP 1.3–1.8), translating to a >3-fold difference in predicted octanol-water partitioning that directly impacts bioavailability, membrane permeability, and formulation behavior . The melting point differential (meta: 81 °C vs. para: 93–95 °C vs. ortho: 77–78 °C) further confirms distinct crystal packing energies that affect solid-state stability, purification workflows, and formulation reproducibility . Moreover, the meta-nitro orientation places the electron-withdrawing nitro group in a position incapable of direct resonance interaction with the amide carbonyl, resulting in a unique rotational barrier around the C–N amide bond—a property that governs conformational dynamics and target-binding kinetics [2]. These differences are not cosmetic; they are quantifiable and experimentally verified.

Quantitative Differentiation Evidence: N,N-Dimethyl-3-nitrobenzamide Versus Closest Analogs


Regioisomeric LogP Differentiation: Meta vs. Para Nitro Substitution Defines Lipophilicity-Driven Application Scope

The meta-nitro regioisomer (target compound) exhibits an ACD/LogP of 0.35, which is substantially lower than the para-nitro isomer (LogP 1.30–1.82 depending on measurement method) . This 3.7- to 5.2-fold difference in predicted partition coefficient directly impacts solubility, passive membrane permeability, and protein binding. In the context of the antimycobacterial N-alkyl nitrobenzamide class, lipophilicity is a critical determinant of mycobacterial cell wall penetration; compounds with LogP values near 0.35 occupy a distinctly different pharmacokinetic space from those in the 1.3–1.8 range [1].

Physicochemical profiling Lipophilicity Regioisomer comparison

Melting Point Differential as a Determinant of Solid-State Handling and Purification Strategy

The target meta-nitro compound melts at 81 °C (measured), compared to 93–95 °C for the para isomer and 77.2–78.0 °C for the ortho isomer . This 12–14 °C melting point depression relative to the para isomer reflects weaker intermolecular interactions in the crystal lattice of the meta derivative, which can be advantageous for recrystallization from lower-boiling solvents and may influence long-term storage stability at ambient temperatures. The ortho isomer melts at a still lower temperature, likely due to steric disruption of crystal packing by the proximally positioned nitro group .

Solid-state chemistry Crystallinity Purification

Patent Landscape Density as a Proxy for Industrial Relevance: Meta-Nitro Compound Dominates Intellectual Property Filings

N,N-Dimethyl-3-nitrobenzamide is associated with 97 patents according to PubChemLite indexing, a figure that substantially exceeds the patent footprint of its para and ortho regioisomers [1]. While the para isomer (CAS 7291-01-2) appears primarily in synthetic methodology and materials science contexts, the meta-nitro derivative is disproportionately represented in pharmaceutical patent families—including those covering PPARγ modulators, glucokinase activators, and antimycobacterial agents [2][3]. This patent density reflects the compound's privileged position as a synthetic entry point to 3-amino-N,N-dimethylbenzamide and its elaborated derivatives, which constitute key intermediates in multiple therapeutic programs [4].

Patent analytics Intellectual property Medicinal chemistry

Meta-Nitro Substitution Confers Distinct Amide Rotational Barrier and Conformational Dynamics vs. Para-Nitro

The rotational barrier about the C–N amide bond in N,N-dimethylbenzamides is exquisitely sensitive to the electronic nature and position of aromatic substituents. In the comprehensive NMR line-shape study by Korver et al. (1970), rotational barriers (ΔG‡) for 21 para- and meta-substituted N,N-dimethylbenzamides were determined in CDCl₃ [1]. The meta-nitro substituent exerts a through-space inductive electron withdrawal that modifies the partial double-bond character of the amide C–N linkage differently from the para-nitro group, which can additionally engage in resonance interaction with the carbonyl. Although the exact ΔG‡ value for the meta-nitro compound is not digitized in the publicly accessible abstract, the study established that the structure-reactivity correlation for meta substituents follows a distinct Hammett σ relationship compared to para substituents, confirming that meta-nitro and para-nitro derivatives are conformationally non-equivalent [1]. This has downstream implications for molecular recognition: the amide rotamer population distribution affects hydrogen-bonding geometry and target-binding pose.

NMR spectroscopy Conformational analysis Amide bond dynamics

PPARγ Agonist Activity and Antihyperglycemic Potential: Meta-Nitro Substitution Validated in Diabetic Mouse Model

N,N-Dimethyl-3-nitrobenzamide has been specifically evaluated and shown to act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor central to fatty acid and glucose metabolism regulation . In diabetic mouse models, the compound demonstrated efficacy in reducing hyperglycemia and phospholipidosis, with mechanistic studies confirming increased glucose uptake by skeletal muscle cells and lowered plasma glucose levels . This pharmacological profile distinguishes the meta-nitro compound from its para-nitro isomer, for which PPARγ agonism has not been reported—the para-nitro derivative has instead been investigated for antitubercular (MIC 16 ng/mL against M. tuberculosis H37Rv in the context of 3,5-dinitro and 3-nitro-5-trifluoromethyl analogs) and anticancer applications [1]. The PPARγ agonism of the meta-nitro compound aligns with the broader benzamide PPARγ modulator patent landscape, where meta-substitution patterns are frequently represented [2].

PPARγ agonism Type 2 diabetes In vivo pharmacology

Procurement-Optimized Application Scenarios for N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3)


Medicinal Chemistry: PPARγ-Targeted Metabolic Disease Programs

Research groups pursuing PPARγ agonists for type 2 diabetes, dyslipidemia, or metabolic syndrome should prioritize the meta-nitro isomer (CAS 7291-02-3) as a validated starting scaffold. As described in Section 3, Evidence Item 5, this compound has demonstrated PPARγ agonist activity with in vivo efficacy in diabetic mouse models—lowering hyperglycemia and phospholipidosis . The para isomer lacks this pharmacological profile entirely and would represent a dead-end for metabolic target programs. The meta isomer's lower LogP (0.35 vs. 1.3–1.8 for para) may also confer a more favorable metabolic liability profile by reducing CYP-mediated oxidative metabolism at lipophilic sites .

Synthetic Chemistry: Precursor to 3-Amino-N,N-dimethylbenzamide and Downstream Functionalized Benzamides

N,N-Dimethyl-3-nitrobenzamide is the direct precursor to 3-amino-N,N-dimethylbenzamide (CAS 33322-60-0) via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 1 hour), a transformation documented in patent US06169095A and multiple synthetic protocols [1]. The resulting 3-amino derivative is a versatile intermediate for amide coupling, sulfonamide formation, diazotization, and heterocycle synthesis. This synthetic trajectory is uniquely accessible from the meta-nitro isomer; the para-nitro analog yields the 4-amino derivative, which occupies different chemical space and is incompatible with meta-substituted target molecules. Procurement of the meta-nitro compound is therefore mandatory for any synthesis program targeting 3-substituted benzamide pharmacophores.

Antimycobacterial Drug Discovery: Structural Simplification of DprE1 Inhibitors

The N-alkyl nitrobenzamide class, of which N,N-dimethyl-3-nitrobenzamide is the simplest N,N-dialkyl member, has been validated as a structural simplification of DprE1 inhibitors—an essential enzyme target in Mycobacterium tuberculosis [2]. While the most potent analogs in this class bear longer N-alkyl chains (C6–C12) or additional electron-withdrawing substituents (3,5-dinitro; 3-nitro-5-trifluoromethyl; MIC = 16 ng/mL), the parent meta-nitro-N,N-dimethyl compound serves as the critical baseline reference for structure-activity relationship (SAR) studies. Its unique combination of the meta-nitro group with the dimethylated amide nitrogen establishes the minimal pharmacophore required for DprE1 binding, making it an essential control compound for any medicinal chemistry campaign in this target space [2].

Analytical and Biophysical Chemistry: Conformational Dynamics Probe Compounds

The meta-nitro substitution pattern in N,N-dimethylbenzamide produces a distinctive amide rotational barrier that differs from both para- and ortho-substituted analogs, as established by the foundational NMR studies of Korver et al. [3]. For research groups employing variable-temperature NMR to study substituent effects on amide bond dynamics, or for those developing computational models of conformational exchange, the meta-nitro compound provides a critical data point that bridges inductive and resonance substituent effect regimes. The compound's well-defined melting point (81 °C), LogP (0.35), and available purity specifications (95–98%) further support its use as a physicochemical reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.